molecular formula C17H12N4 B15249191 2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile

2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile

Cat. No.: B15249191
M. Wt: 272.30 g/mol
InChI Key: FPGNACKVKUJFBM-UHFFFAOYSA-N
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Description

2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile is a heterocyclic compound that features a unique structure with multiple pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . This method allows for the formation of the desired pyridine rings under mild conditions and with good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines.

Mechanism of Action

The mechanism of action of 2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile is unique due to its multiple pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

2-(2,5-dipyridin-3-ylpyridin-3-yl)acetonitrile

InChI

InChI=1S/C17H12N4/c18-6-5-13-9-16(14-3-1-7-19-10-14)12-21-17(13)15-4-2-8-20-11-15/h1-4,7-12H,5H2

InChI Key

FPGNACKVKUJFBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(N=C2)C3=CN=CC=C3)CC#N

Origin of Product

United States

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